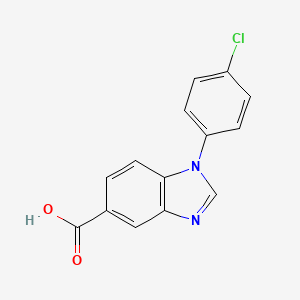
O1-tert-butyl O3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate
Übersicht
Beschreibung
O1-tert-butyl O3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C13H23NO5 and a molecular weight of 273.33 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with tert-butyl and ethyl groups, as well as hydroxyl and carboxylate functionalities . It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O1-tert-butyl O3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl and ethyl esters under controlled conditions . One common method involves the use of tert-butyl chloroformate and ethyl chloroformate as reagents, which react with the piperidine derivative in the presence of a base such as triethylamine . The reaction is carried out at room temperature, and the product is purified using standard techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above . The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time . The final product is typically isolated and purified using techniques such as crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
O1-tert-butyl O3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines . Substitution reactions typically result in the formation of new esters or amides .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of O1-tert-butyl O3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes, affecting their activity and downstream signaling pathways . Its hydroxyl and carboxylate groups are key functional groups that contribute to its binding affinity and specificity for these targets .
Vergleich Mit ähnlichen Verbindungen
O1-tert-butyl O3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate can be compared with other similar compounds, such as O1-tert-butyl O3-ethyl cis-4-hydroxypiperidine-1,3-dicarboxylate and 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate .
O1-tert-butyl O3-ethyl cis-4-hydroxypiperidine-1,3-dicarboxylate: This compound has a similar structure but differs in the stereochemistry of the hydroxyl group.
1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: This compound has a methyl group instead of an ethyl group and an oxo group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-hydroxypiperidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-5-18-11(16)9-8-14(7-6-10(9)15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGQOBKPQNOEQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCC1O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate](/img/structure/B6615237.png)






![2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid](/img/structure/B6615319.png)

![4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6615328.png)
![2-{[hydroxy(methyl)phosphoryl]oxy}acetic acid](/img/structure/B6615335.png)

![2-[(2,4-dichlorophenyl)methyl]oxirane](/img/structure/B6615352.png)
